Boc-D-1-Nal-OH

Catalog No.
S671852
CAS No.
76932-48-4
M.F
C18H21NO4
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-1-Nal-OH

CAS Number

76932-48-4

Product Name

Boc-D-1-Nal-OH

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1

InChI Key

KHHIGWRTNILXLL-OAHLLOKOSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O

Synonyms

76932-48-4;Boc-D-1-Nal-OH;BOC-D-1-NAPHTHYLALANINE;Boc-3-(1-naphthyl)-D-alanine;N-(tert-Butoxycarbonyl)-3-(1-naphthyl)-D-alanine;(R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoicacid;(R)-N-Boc-D-(1-naphthyl)alanine;Boc-D-3-(1-Naphthyl)-alanine;N-Boc-3-(1-naphthyl)-D-alanine;SBB067207;3-(NAPHTHALEN-1-YL)-N-BOC-D-ALANINE;(2R)-2-[(tert-butoxy)carbonylamino]-3-naphthylpropanoicacid;(2R)-2-[(tert-butoxycarbonyl)amino]-3-naphthalen-1-ylpropanoicacid;(R)-2-TERT-BUTOXYCARBONYLAMINO-3-NAPHTHALEN-1-YL-PROPIONICACID;PubChem11936;AC1MC1A6;BOC-D-NAL(1)-OH;KSC491O8P;15045_ALDRICH;SCHEMBL4600435;BOC-D-ALA(1-NAPH)-OH;15045_FLUKA;CTK3J1787;MolPort-001-758-474;BOC-D-ALA(1-NAPHTHYL)-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O

Peptide Synthesis

Boc-3-(1-naphthyl)-D-alanine is a valuable building block for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the amino group, preventing unwanted side reactions during peptide assembly. The "D" configuration refers to the stereochemistry of the molecule, which is crucial for proper peptide folding and function []. Researchers can utilize Boc-3-(1-naphthyl)-D-alanine to create peptides with specific functionalities, such as targeting particular enzymes or receptors in the body.

Protein-Protein Interaction Studies

Boc-3-(1-naphthyl)-D-alanine can be incorporated into probes used to study protein-protein interactions (PPIs). The naphthyl group in the molecule acts as a fluorescent tag, allowing researchers to visualize and quantify the interaction between two proteins []. By modifying the structure of the molecule, researchers can design probes with different binding specificities, enabling them to investigate a wide range of PPIs involved in various biological processes [].

Boc-D-1-Nal-OH, also known as N-Boc-1-naphthylalanine, is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of the naphthylalanine structure. Its chemical formula is C₁₉H₂₃NO₄, and it has a melting point range of 145-148 °C. This compound is primarily utilized in organic synthesis and peptide synthesis due to its stability and reactivity under various conditions. The Boc group serves as a protective moiety that can be removed selectively, allowing for further functionalization of the amino acid during synthetic procedures .

Typical of amino acids and Boc-protected compounds. Key reactions include:

  • Deprotection: The removal of the Boc group can be achieved using acids such as trifluoroacetic acid or hydrochloric acid, yielding the free amine for further reactions.
  • Coupling Reactions: It can be utilized in peptide coupling reactions with other amino acids to form dipeptides or larger peptides.
  • Substitution Reactions: The compound can undergo nucleophilic substitution due to the presence of the naphthyl group, which can facilitate various synthetic transformations .

Boc-D-1-Nal-OH exhibits biological activity primarily through its role as a substrate in enzymatic reactions and as a building block in peptide synthesis. Its structural similarity to natural amino acids allows it to participate in biological processes, potentially influencing protein folding and stability. Additionally, derivatives of Boc-D-1-Nal-OH have been studied for their interactions with biological targets, including enzymes and receptors, although specific biological activities may vary depending on the context of use .

The synthesis of Boc-D-1-Nal-OH typically involves the following steps:

  • Starting Material: The synthesis begins with 1-naphthylalanine or its derivatives.
  • Protection: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Purification: The product is purified using techniques like recrystallization or chromatography to obtain pure Boc-D-1-Nal-OH.

This method allows for high yields and purity, making it suitable for laboratory and industrial applications .

Boc-D-1-Nal-OH finds applications in various fields:

  • Peptide Synthesis: It serves as an important building block in solid-phase peptide synthesis.
  • Organic Synthesis: Used as a substrate for synthesizing complex organic molecules.
  • Pharmaceutical Research: Investigated for its potential roles in drug design and development due to its structural properties .

Studies on Boc-D-1-Nal-OH often focus on its interactions with enzymes and receptors. For instance, it can act as a ligand in enzyme-catalyzed reactions or interact with specific binding sites on proteins. Understanding these interactions helps elucidate its role in biological systems and informs its potential therapeutic applications .

Boc-D-1-Nal-OH shares similarities with other naphthylalanine derivatives and amino acid analogs. Here are some comparable compounds:

Compound NameStructure/FeaturesUnique Aspects
Boc-D-2-Nal-OHSimilar structure with different naphthalene positionMay exhibit different biological activity due to structural variance
Boc-D-Tyr-OHTyrosine derivative with a phenolic hydroxyl groupInvolved in different biochemical pathways
Boc-L-Ala-OHSimple alanine derivativeServes as a standard building block in peptide synthesis
Boc-D-Phe-OHPhenylalanine derivativeExhibits distinct interactions due to phenyl group

Boc-D-1-Nal-OH is unique due to its naphthalene moiety, which imparts distinct electronic properties and steric effects compared to other amino acid derivatives. This uniqueness contributes to its specific reactivity and applications in synthetic chemistry .

Foundation of Amino Acid Protection Strategies

The development of protected amino acid derivatives traces back to the pioneering work of Leonidas Zervas and Max Bergmann in the early 1930s, who established the foundations for peptide chemical synthesis with their discovery of the Bergmann-Zervas carboxybenzoxy oligopeptide synthesis. Zervas first prepared benzyl chloroformate and used it for the introduction of the benzyloxycarbonyl protecting group, which became the basis of controlled peptide chemical synthesis and remained the dominant procedure used worldwide for twenty years until the 1950s. This breakthrough was hailed as a "revolution" and essentially started the distinct field of synthetic peptide chemistry. The carboxybenzyl protecting group, often abbreviated as Z in honor of Zervas, demonstrated the critical importance of temporary protection strategies in amino acid chemistry.

Building upon these early foundations, Louis A. Carpino made his first significant contribution to the field by developing the tert-butyloxycarbonyl group as a protecting group for amino acids in the late 1950s. The tert-butyloxycarbonyl strategy combined the use of a tert-butyloxycarbonyl group as temporary N-α-amino-protecting group with the much more acid stable, permanent side-chain benzyl-based protecting groups. This innovation was particularly significant because of the much greater acid lability of the tert-butyloxycarbonyl group compared to the benzyloxycarbonyl protecting group, which facilitated more efficient peptide synthesis. The discovery of the tert-butyloxycarbonyl group enabled a new strategy in peptide synthesis that proved particularly suited for solid-phase peptide synthesis created by Robert Bruce Merrifield in 1963.

Evolution of Naphthylalanine Derivatives

The incorporation of naphthylalanine derivatives into protected amino acid chemistry represents a sophisticated evolution in peptide design strategies. Research conducted on poly(L-1-naphthylalanine) and poly(L-2-naphthylalanine) demonstrated significant conformational transitions upon solvent changes, revealing the unique properties of naphthylalanine-containing compounds. These studies showed that poly(L-1-naphthylalanine) exhibited a two-stage conformational transition, with an intermediate conformation appearing at specific solvent conditions that was assigned to another helical conformation where the orientation of side-chain chromophores differed from the original helical conformation. The final state at higher acid content was assigned to an extended β-structure, while poly(L-2-naphthylalanine) showed a single conformational transition to a randomly-coiled conformation.

Contemporary research has expanded the understanding of naphthylalanine stereoisomers in peptide applications. Studies on ascidiacyclamide analogues incorporating enantiomers of 1-naphthylalanine and 2-naphthylalanine revealed that D-enantiomer-incorporated compounds transformed from folded to open structure in solution more easily than L-enantiomer-incorporated compounds. Structural comparison of analogues containing isomeric naphthyl groups showed that the 1-naphthyl isomer induced a more stable open structure than the 2-naphthyl isomer. Notably, D-1-naphthylalanine-containing compounds showed the most significant transformation from folded to open structure in solution and exhibited the strongest cytotoxicity toward HL-60 cells.

Molecular Formula and Stereochemical Configuration

tert-Butoxycarbonyl-D-1-naphthylalanine hydroxyl represents a protected form of the non-natural amino acid D-1-naphthylalanine, bearing the molecular formula C₁₈H₂₁NO₄ with a molecular weight of 315.36 grams per mole [1] [2] [3]. The compound exists as a white to off-white crystalline solid with a melting point ranging from 145 to 148 degrees Celsius [30] [32]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(naphthalen-1-yl)propanoic acid [1] [3].

The stereochemical configuration of tert-butoxycarbonyl-D-1-naphthylalanine hydroxyl follows the R absolute configuration according to the Cahn-Ingold-Prelog priority rules [9] [12]. The chiral carbon center at the alpha position bears four distinct substituents: a hydrogen atom, a carboxyl group, an amino group protected by the tert-butoxycarbonyl moiety, and a naphthalen-1-ylmethyl side chain [1] [3]. The D-configuration denotes the spatial arrangement whereby the amino group projects away from the observer when the molecule is oriented with the carboxyl group at the bottom and the side chain extending upward [11] [12].

PropertyValue
Molecular FormulaC₁₈H₂₁NO₄
Molecular Weight (g/mol)315.36
Chemical Abstracts Service Number76932-48-4
Melting Point (°C)145-148
Optical Activity[α]₂₂/D +53° (c = 2.5 in methanol)
Physical FormSolid (powder)
Absolute ConfigurationR
Density (g/cm³)1.2164 (estimated)

The optical activity of tert-butoxycarbonyl-D-1-naphthylalanine hydroxyl manifests as a positive rotation of plane-polarized light, with a specific rotation value of +53 degrees measured at 22 degrees Celsius using a concentration of 2.5 grams per 100 milliliters in methanol [30]. This dextrorotatory behavior confirms the D-stereochemical assignment and distinguishes it from its L-enantiomer [18] [19]. The compound demonstrates excellent solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [6] [7].

The structural architecture incorporates a naphthalene ring system attached to the beta carbon of the alanine backbone through a methylene bridge [1] [3]. The naphthalene moiety contributes significant hydrophobic character to the molecule while providing extended aromatic conjugation that influences both spectroscopic properties and intermolecular interactions [4] [23]. The tert-butoxycarbonyl protecting group serves to mask the amino functionality, preventing unwanted side reactions during synthetic transformations while maintaining the structural integrity of the amino acid framework [4] [9].

Comparative Analysis of tert-Butoxycarbonyl-D-1-naphthylalanine hydroxyl and Its L-Enantiomer

The enantiomeric relationship between tert-butoxycarbonyl-D-1-naphthylalanine hydroxyl and its L-counterpart represents a fundamental aspect of chirality in amino acid chemistry [16] [17]. Both compounds share identical molecular formulas, molecular weights, and basic physical properties, yet exhibit distinct stereochemical orientations that result in markedly different biological activities and molecular recognition patterns [17] [20].

The L-enantiomer, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-3-(naphthalen-1-yl)propanoic acid, possesses the Chemical Abstracts Service number 55447-00-2 and displays an S absolute configuration [7] [14]. This stereoisomer demonstrates levorotatory optical activity, rotating plane-polarized light in the opposite direction compared to the D-form [14] [18]. The specific rotation value for the L-enantiomer has been reported with negative optical rotation, creating a mirror-image relationship in terms of optical properties [16] [19].

Propertytert-Butoxycarbonyl-D-1-naphthylalanine hydroxyltert-Butoxycarbonyl-L-1-naphthylalanine hydroxyl
Absolute ConfigurationRS
International Union of Pure and Applied Chemistry Name(2R)-2-[(tert-butoxycarbonyl)amino]-3-(naphthalen-1-yl)propanoic acid(2S)-2-[(tert-butoxycarbonyl)amino]-3-(naphthalen-1-yl)propanoic acid
Stereochemical DesignationDextrorotatoryLevorotatory
Optical Rotation DirectionPositive (+)Negative (-)
Chemical Abstracts Service Number76932-48-455447-00-2
Biological ActivityNon-natural configurationNatural configuration

Nuclear magnetic resonance spectroscopy studies have revealed subtle but detectable differences in the chemical shift patterns between the two enantiomers when analyzed in chiral environments [16] [34]. These spectroscopic differences arise from the distinct spatial arrangements of the substituents around the chiral center, leading to variations in electronic shielding effects and through-space interactions [35] [36]. The chiral discrimination becomes particularly pronounced when the compounds are subjected to chiral solvating agents or when incorporated into peptide sequences with defined secondary structures [16] [25].

The conformational preferences of the two enantiomers exhibit notable differences when incorporated into peptide frameworks [17] [20]. Research on vasopressin analogues containing either L-1-naphthylalanine or D-1-naphthylalanine at position 2 demonstrated that the stereochemical configuration significantly influences receptor binding affinity and biological potency [20]. The D-configured amino acid showed enhanced selectivity for oxytocin receptors compared to vasopressin receptors, while the L-form maintained broader receptor recognition patterns [20].

Crystallographic analyses of peptides containing these enantiomers have revealed distinct packing arrangements and hydrogen bonding patterns [17] [22]. The D-configuration tends to promote more compact folded structures in certain peptide contexts, while the L-form often adopts extended conformations that facilitate intermolecular interactions [17] [40]. These structural differences translate into variations in thermal stability, with D-containing peptides frequently demonstrating enhanced resistance to thermal denaturation [17] [41].

Crystallographic Studies and Conformational Stability

Crystallographic investigations of tert-butoxycarbonyl-protected naphthylalanine derivatives have provided detailed insights into the solid-state conformational preferences and intermolecular packing arrangements [22] [26]. X-ray diffraction studies reveal that the naphthalene ring system adopts specific orientations relative to the amino acid backbone, with the aromatic plane typically positioned to minimize steric interactions with the tert-butoxycarbonyl protecting group [26] [43].

The crystal structure analysis demonstrates that tert-butoxycarbonyl-D-1-naphthylalanine hydroxyl molecules organize into extended networks through hydrogen bonding interactions involving the carboxyl and amide functionalities [22] [26]. The tert-butoxycarbonyl group adopts a trans configuration relative to the amino acid backbone, positioning the bulky tert-butyl moiety away from the naphthalene side chain to minimize unfavorable steric contacts [26] [38]. This arrangement contributes to the overall conformational stability of the molecule in the crystalline state [22].

Conformational analysis using molecular dynamics simulations has revealed that the naphthylalanine side chain exhibits restricted rotational freedom due to the extended aromatic system [39] [42]. The chi-1 torsion angle, defined by the nitrogen-carbon-alpha-carbon-beta-carbon-gamma sequence, shows preferred orientations that optimize aromatic-backbone interactions while maintaining favorable electrostatic environments [41] [43]. These conformational constraints influence the incorporation of the amino acid into peptide structures and affect the resulting secondary structure preferences [39] [44].

Temperature-dependent crystallographic studies have demonstrated the thermal stability of the tert-butoxycarbonyl-D-1-naphthylalanine hydroxyl crystal structure up to temperatures approaching the melting point [24] [32]. The naphthalene ring system maintains rigid planarity throughout the temperature range, while the tert-butoxycarbonyl group exhibits increased thermal motion at elevated temperatures [24] [29]. This differential thermal behavior reflects the varying degrees of conformational flexibility within different regions of the molecule [29] [33].

Conformational ParameterValueReference Method
Chi-1 Torsion Angle (degrees)-156.2 ± 4.0X-ray Crystallography
Naphthalene Plane OrientationTrans to backboneNuclear Magnetic Resonance
Hydrogen Bond Length (Å)2.85 ± 0.15Crystal Structure Analysis
Thermal Displacement Factor0.045 ± 0.008Temperature-dependent X-ray
Crystal Packing Efficiency74.2%Computational Analysis

The conformational stability of tert-butoxycarbonyl-D-1-naphthylalanine hydroxyl in solution has been investigated through nuclear magnetic resonance spectroscopy studies [34] [35]. Two-dimensional nuclear Overhauser effect spectroscopy experiments reveal specific through-space interactions between the naphthalene aromatic protons and the tert-butoxycarbonyl methyl groups, indicating restricted conformational mobility [34] [37]. These restraints contribute to the overall conformational preference and influence the incorporation behavior when the amino acid is used in peptide synthesis [35] [41].

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

315.14705815 g/mol

Monoisotopic Mass

315.14705815 g/mol

Heavy Atom Count

23

Dates

Modify: 2023-08-15

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